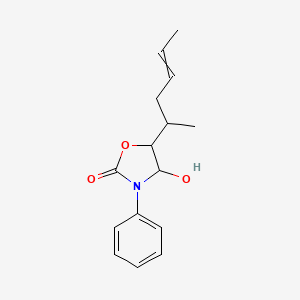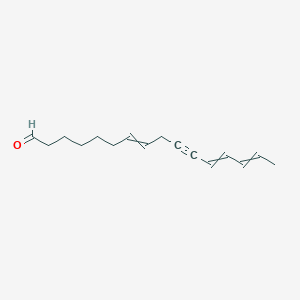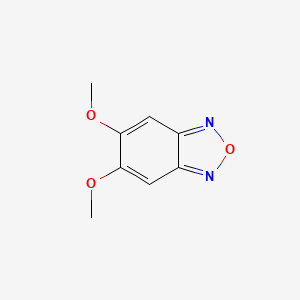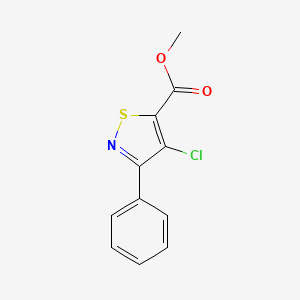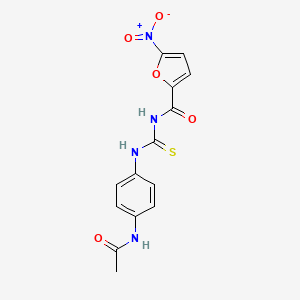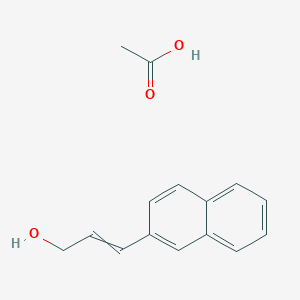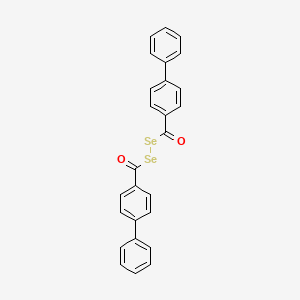
2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione is a compound that has garnered significant interest in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione typically involves the reaction of phthalimide with 1-benzyl-4-piperidone in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the use of deep eutectic solvents (DES) to accelerate the process, which is both efficient and environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential acetylcholinesterase inhibitor for treating Alzheimer’s disease.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This inhibition increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.
Galantamine: An alkaloid that inhibits acetylcholinesterase and modulates nicotinic receptors.
Uniqueness
2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione is unique due to its specific structural features, which confer high potency and selectivity towards acetylcholinesterase. Its benzylpiperidine moiety is particularly effective in binding to the enzyme’s active site, making it a promising candidate for further development .
Eigenschaften
CAS-Nummer |
113027-75-1 |
|---|---|
Molekularformel |
C22H24N2O2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-[2-(1-benzylpiperidin-4-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H24N2O2/c25-21-19-8-4-5-9-20(19)22(26)24(21)15-12-17-10-13-23(14-11-17)16-18-6-2-1-3-7-18/h1-9,17H,10-16H2 |
InChI-Schlüssel |
CRPBEXXXEBUOEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CCN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


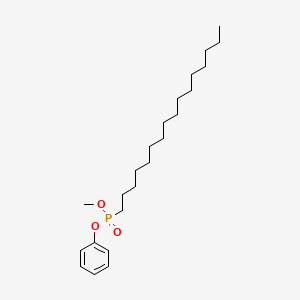
![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)
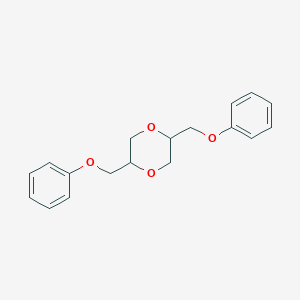
![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)
![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)
